(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide
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Description
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H18N2O5S and its molecular weight is 410.44. The purity is usually 95%.
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Biological Activity
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The unique structure of this compound, featuring methoxy groups and a carboxamide linkage, may enhance its biological efficacy.
Chemical Structure and Properties
The molecular formula for this compound is C20H19N3O4S, with a molecular weight of approximately 429.5 g/mol. The presence of thiazole rings and methoxy substituents contributes to its chemical reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d]thiazole Core : This is achieved through the cyclization of 2-aminothiophenol with suitable aldehydes or ketones.
- Introduction of the Methoxyethyl Group : Alkylation with 2-methoxyethyl bromide under basic conditions.
- Formation of the Chromene Structure : Cyclization reactions involving β-keto esters and appropriate reagents.
Anticancer Activity
Research indicates that compounds similar to (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene) have shown promising anticancer effects. For instance, studies on related benzothiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves disruption of microtubule dynamics and induction of apoptosis.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene) | EA.hy926 | Not specified | Microtubule disruption |
26Z (related compound) | MDA-MB-231 | 1.35 ± 0.42 | Induces G2/M arrest |
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene) exhibits varying degrees of activity against bacterial pathogens, although specific data on this compound's antimicrobial efficacy is still limited.
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives has been documented in several studies, indicating that these compounds can modulate inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines like IL-6 and TNF-α.
Case Studies
- Study on Cytotoxicity : A recent study evaluated a series of styryl-benzothiazolone analogs, revealing that structural modifications significantly affect cytotoxicity profiles across different cancer cell lines. The findings suggest that further exploration into similar structural motifs may reveal potent anticancer agents.
- Antimicrobial Evaluation : Another investigation focused on the synthesis and biological evaluation of thiazole derivatives, highlighting their limited yet significant antimicrobial activity against specific bacterial strains.
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-26-10-9-23-15-8-7-13(27-2)11-19(15)29-21(23)22-20(25)18-12-16(24)14-5-3-4-6-17(14)28-18/h3-8,11-12H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWBNFPRSLJMOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.